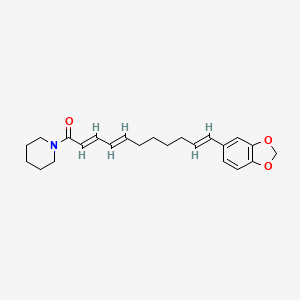
Piperundecalidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperundecalidine is a member of benzodioxoles.
This compound is a natural product found in Piper longum with data available.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Piperundecalidine exhibits a variety of pharmacological activities that make it a candidate for therapeutic applications:
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .
- Anti-inflammatory Activity : Similar to its structural analogs, this compound has shown potential in inhibiting inflammatory pathways. Studies suggest that it can downregulate pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in chronic inflammatory conditions .
- Anticancer Potential : Preliminary studies highlight the compound's ability to affect various cancer cell lines. It appears to influence critical signaling pathways involved in cancer proliferation and apoptosis, suggesting its use as an adjunct therapy in cancer treatment .
Neuroprotective Studies
A study focusing on the neuroprotective effects of this compound demonstrated that it could reduce neuronal apoptosis in models of oxidative stress. The administration of this compound resulted in a significant decrease in markers of oxidative damage and inflammation in neuronal cells.
Anti-inflammatory Research
In vitro studies have shown that this compound can significantly decrease the expression of COX-2 and other inflammatory mediators in macrophages exposed to pro-inflammatory stimuli. These findings suggest its potential as a therapeutic agent for inflammatory diseases.
Anticancer Applications
A recent investigation into the anticancer effects of this compound revealed that it could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The study noted a dose-dependent response, indicating that higher concentrations were more effective at reducing cell viability.
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across various studies:
| Application | Mechanism | Study Type | Key Findings |
|---|---|---|---|
| Neuroprotection | Reduces oxidative stress | In vitro | Decreased neuronal apoptosis |
| Anti-inflammation | Inhibits COX-2 | In vitro | Reduced inflammatory cytokines |
| Anticancer | Induces apoptosis | In vitro | Inhibition of breast cancer cell proliferation |
Análisis De Reacciones Químicas
Reduction of Pyridines
Pyridine derivatives undergo catalytic hydrogenation or transfer hydrogenation to yield piperidines:
-
Metal-Free Transfer Hydrogenation :
Ammonia borane enables borane-catalyzed reduction of pyridines with high cis-selectivity (72–89% yields) .
Intramolecular Cyclization
Piperidine rings form via 6-endo cyclization of alkenes/alkynes:
-
Pd-Catalyzed Aminochlorination :
Alkenes undergo enantioselective 6-endo cyclization with N-chlorosuccinimide (NCS) using Pyox ligands (e.g., 93% ee, 78% yield) . -
Rhodium-Catalyzed Hydroamination :
Alkenes with 8-aminoquinoline directing groups form piperidines via syn-addition (61–84% yields) .
Enamine Formation
Piperidine reacts with ketones to form enamines, pivotal in Stork enamine alkylation :
textR₂C=O + Piperidine → R₂C=N-Piperidine (enamine)
Halogenation
-
Chlorination :
Treatment with Ca(OCl)₂ produces N-chloropiperidine, which eliminates HCl to form cyclic imines .
Knoevenagel Condensation Pathway
-
Iminium Ion Formation : Carbinolamine → Iminium (ΔG‡ = 21.8 kcal/mol) .
-
Enolate Attack : Nucleophilic addition (ΔG‡ = 13.7 kcal/mol).
Stereochemical Control
-
Ligand Design : Bulky Pyox ligands enforce enantioselectivity in Pd-catalyzed cyclizations (e.g., 93% ee) .
-
Solvent Effects : Acetonitrile vs. methanol switches regioselectivity in radical cyclizations (6-endo vs. 5-exo) .
Data Gaps and Limitations
No experimental or computational studies on "Piperundecalidine" were identified. For piperidine, challenges include:
-
Functionalization Selectivity : Competing N- vs. C-alkylation pathways.
-
Catalyst Stability : Deactivation in highly polar solvents.
Propiedades
Número CAS |
88660-11-1 |
|---|---|
Fórmula molecular |
C23H29NO3 |
Peso molecular |
367.5 |
Nombre IUPAC |
(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one |
InChI |
InChI=1S/C23H29NO3/c25-23(24-16-10-7-11-17-24)13-9-6-4-2-1-3-5-8-12-20-14-15-21-22(18-20)27-19-26-21/h4,6,8-9,12-15,18H,1-3,5,7,10-11,16-17,19H2/b6-4+,12-8+,13-9+ |
Clave InChI |
BADLEYLQAILHPV-AZMZBSBOSA-N |
SMILES |
C1CCN(CC1)C(=O)C=CC=CCCCCC=CC2=CC3=C(C=C2)OCO3 |
SMILES isomérico |
C1CCN(CC1)C(=O)/C=C/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CCN(CC1)C(=O)C=CC=CCCCCC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
64.5-65.5°C |
Key on ui other cas no. |
88660-11-1 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















